![molecular formula C7H11ClN2O2 B2493969 2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid;hydrochloride CAS No. 2490426-43-0](/img/structure/B2493969.png)
2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves regiospecific reactions that are crucial for obtaining the desired compound with the correct structural configuration. Such syntheses often require sophisticated techniques like X-ray analysis to unambiguously determine the structure due to the complexity of identifying regioisomers through spectroscopic methods alone (Kumarasinghe, Hruby, & Nichol, 2009). Additionally, the condensation/cyclisation reactions are common methods for synthesizing pyrazole derivatives, which involve specific conditions and reagents to achieve the desired products (Prabhudeva et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring and various substituents that influence the compound's chemical behavior. Single-crystal X-ray analysis is a critical tool for determining these structures, providing insights into the conformational differences and crystal packing of the molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including cyclocondensation, Michael addition, and domino reactions. These reactions are pivotal for synthesizing densely functionalized compounds, highlighting the chemical versatility of pyrazole derivatives (Prasanna, Perumal, & Menéndez, 2013). Moreover, the reactivity towards different reagents and conditions underscores the chemical properties of these compounds.
properties
IUPAC Name |
2-methyl-2-(1H-pyrazol-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-7(2,6(10)11)5-3-8-9-4-5;/h3-4H,1-2H3,(H,8,9)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFEYGSIQFXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CNN=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(1H-pyrazol-4-yl)propanoic acid;hydrochloride |
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